molecular formula C15H19ClFNO3 B2550008 2-chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide CAS No. 2034403-52-4

2-chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide

Cat. No. B2550008
CAS RN: 2034403-52-4
M. Wt: 315.77
InChI Key: ZUASHCTYROASLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions starting from basic building blocks like benzoic acids and amino-hydroxypyrazoles, as seen in the synthesis of a PET agent from 2,6-difluorobenzoic acid . The overall yield of such processes can be low, indicating the complexity and potential challenges in optimizing the synthesis of these compounds. The use of reagents like TMSCl/NaI for desmethylation steps suggests that protecting groups and subsequent deprotection steps might be necessary in the synthesis of the target compound .

Molecular Structure Analysis

Characterization techniques such as X-ray powder diffractometry, NMR spectroscopy, and IR spectroscopy are commonly employed to determine the molecular structure and confirm the identity of synthesized compounds . These techniques can provide detailed information about the arrangement of atoms, the presence of specific functional groups, and the polymorphic forms of the compound. For instance, different polymorphs can exhibit distinct physical properties, which can be identified through these analytical methods .

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their functional groups and the presence of reactive sites. For example, the presence of amide, hydroxyl, and halogen groups can suggest potential reactivity towards nucleophilic substitution, condensation, or addition reactions. The synthesis of pyrazole derivatives containing various substituents indicates that the core structure can be modified to achieve desired reactivity and selectivity .

Physical and Chemical Properties Analysis

The physical properties such as melting points and phase transitions can be studied using thermal analysis techniques like thermogravimetry and differential thermal analysis . These properties are crucial for understanding the stability and suitability of a compound for practical applications. The chemical properties, including solubility, reactivity, and the potential for forming hydrogen bonds, can be deduced from the molecular structure and the presence of specific functional groups, as evidenced by the molecular packing in the crystal structure of a related compound .

Scientific Research Applications

Synthesis and Chemical Utility

Synthetic Building Blocks in Medicinal Chemistry : Benzamide derivatives, including those with fluorine substitutions, are frequently utilized as building blocks in medicinal chemistry due to their ability to undergo further functionalization. For example, the synthesis of 3-amino-4-fluoropyrazoles involves the monofluorination of specific ketones, showcasing the utility of fluorine-containing compounds in constructing complex molecules with potential biological activity (Surmont et al., 2011).

Biological Properties and Applications

Histone Deacetylase Inhibition for Antitumor Activity : Some benzamide derivatives have been studied for their histone deacetylase (HDA) inhibitory activity, which can lead to antitumor effects. For instance, MS-27-275, a synthetic benzamide derivative, has demonstrated marked in vivo antitumor activity against various human tumors, acting through the inhibition of HDA (Saito et al., 1999).

Chemical Properties and Interactions

Fluorine's Role in Molecular Design : The incorporation of fluorine into organic molecules, such as through the synthesis of fluorinated pyrazoles or pyridines, can significantly affect the chemical properties and biological activities of these compounds. Fluorinated compounds are often explored for their unique reactivity, stability, and potential for interaction with biological targets, highlighting the importance of fluorine in drug design and development (Shi et al., 1996).

properties

IUPAC Name

2-chloro-4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNO3/c16-13-9-11(17)1-2-12(13)15(20)18-6-3-14(19)10-4-7-21-8-5-10/h1-2,9-10,14,19H,3-8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUASHCTYROASLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=C(C=C(C=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide

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